molecular formula C17H14Cl2N4O B15110906 (2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide

Cat. No.: B15110906
M. Wt: 361.2 g/mol
InChI Key: HZQMLDJLKGTNSH-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a triazolopyridine moiety, and a propenamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.

    Triazolopyridine Synthesis: The triazolopyridine moiety is synthesized separately, often involving cyclization reactions of appropriate precursors.

    Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the triazolopyridine moiety using appropriate coupling agents and reaction conditions to form the desired propenamide compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or triazolopyridine rings are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control to achieve the desired products.

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:

    (2E)-3-(2,4-dichlorophenyl)-N-[2-(pyridin-3-yl)ethyl]prop-2-enamide: This compound lacks the triazole ring, which may result in different chemical and biological properties.

    (2E)-3-(2,4-dichlorophenyl)-N-[2-(1,2,4-triazol-3-yl)ethyl]prop-2-enamide: This compound has a different substitution pattern on the triazole ring, potentially affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C17H14Cl2N4O/c18-13-6-4-12(14(19)11-13)5-7-17(24)20-9-8-16-22-21-15-3-1-2-10-23(15)16/h1-7,10-11H,8-9H2,(H,20,24)/b7-5+

InChI Key

HZQMLDJLKGTNSH-FNORWQNLSA-N

Isomeric SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.